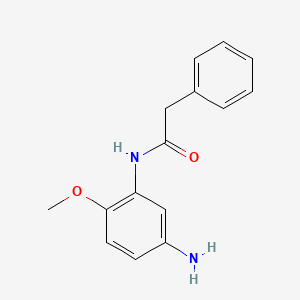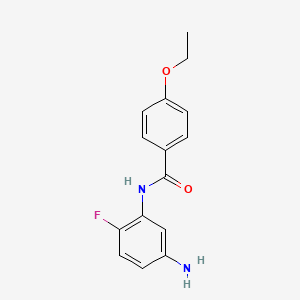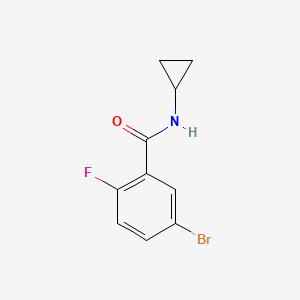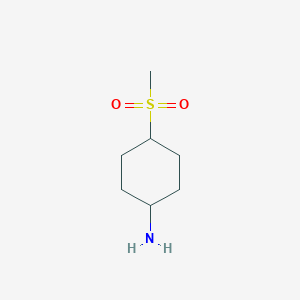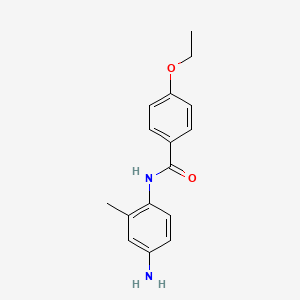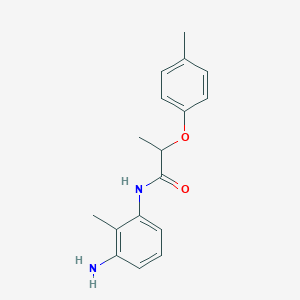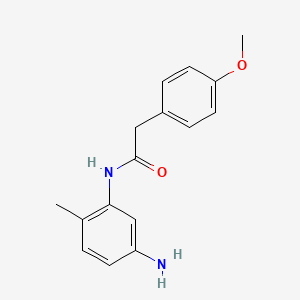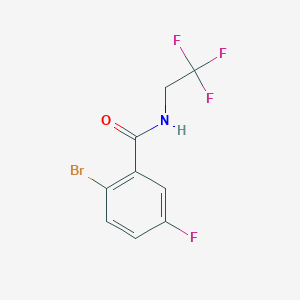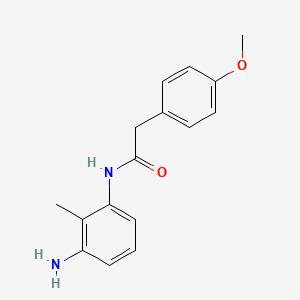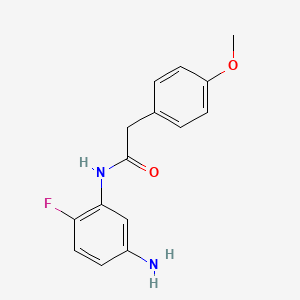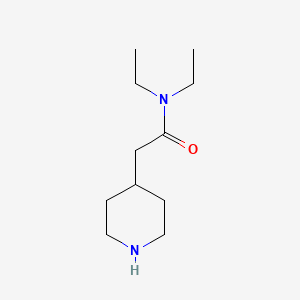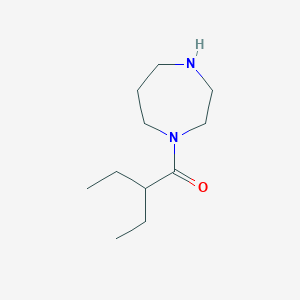
1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one
Descripción general
Descripción
1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest due to their diverse biological activities and applications in medicinal chemistry
Mecanismo De Acción
Target of Action
The primary target of 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one, also known as Ripasudil , is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which plays a significant role in various physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
Ripasudil is a highly selective and potent ROCK inhibitor . It binds with Rho to form a Rho/Rho-kinase complex, thereby inhibiting the function of ROCK . This inhibition results in a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility .
Biochemical Pathways
The inhibition of ROCK by Ripasudil affects the biochemical pathway related to the regulation of intraocular pressure . By inhibiting ROCK, Ripasudil increases the outflow of aqueous humor from the ciliary body away from the eye, thereby reducing IOP .
Pharmacokinetics
Ripasudil has high intraocular permeability . The maximum reduction of IOP occurs after 1 to 2 hours . .
Result of Action
The molecular and cellular effects of Ripasudil’s action primarily involve the reduction of intraocular pressure . By inhibiting ROCK, Ripasudil increases the outflow of aqueous humor, thereby reducing IOP . This can help in the treatment of conditions like glaucoma and ocular hypertension .
Análisis Bioquímico
Biochemical Properties
1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one plays a significant role in biochemical reactions, particularly those involving enzyme-catalyzed processes. This compound has been shown to interact with several enzymes, including imine reductases and transaminases. Imine reductases catalyze the reduction of imines to amines, and this compound serves as a substrate in these reactions, leading to the formation of chiral amines with high enantioselectivity . Additionally, this compound can interact with transaminases, which facilitate the transfer of amino groups between molecules, further highlighting its versatility in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of Rho-associated kinase (ROCK), an enzyme involved in regulating the cytoskeleton and cell motility . By inhibiting ROCK, this compound can alter cell shape, adhesion, and migration, which are critical processes in wound healing and cancer metastasis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of enzymes such as ROCK, where the compound binds to the active site and prevents substrate access . This inhibition leads to downstream effects on cellular processes, including changes in cytoskeletal dynamics and cell motility . Additionally, this compound can modulate gene expression by binding to transcription factors, thereby altering their ability to regulate target genes . These molecular interactions underscore the compound’s potential as a therapeutic agent in various diseases.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it can undergo metabolic degradation, leading to the formation of inactive metabolites . These temporal changes can influence the compound’s efficacy and necessitate careful consideration in experimental design and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as promoting wound healing and reducing inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dose optimization to achieve therapeutic benefits while minimizing toxicity . Additionally, threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the need for precise dosing regimens .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amine metabolism. The compound is metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to form various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells . The interaction with cofactors such as NADH and NADPH is also critical for the compound’s metabolic activity, as these cofactors provide the necessary reducing equivalents for enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are essential for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various cytoskeletal proteins and enzymes . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one can be achieved through several synthetic routes. One common method involves the reductive amination of the corresponding aminoketone using imine reductases (IREDs). This enzymatic approach allows for the production of chiral 1,4-diazepanes with high enantioselectivity . The reaction typically involves the use of specific IREDs, such as those derived from Leishmania major or Micromonospora echinaurantiaca, under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One-pot synthesis techniques, such as the carbonylative Sonogashira reaction followed by aza-Michael addition cyclocondensation, have been reported for the efficient production of diazepane derivatives . These methods offer high yields and can be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the diazepane ring.
Aplicaciones Científicas De Investigación
1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Suvorexant: A dual orexin receptor antagonist used for the treatment of insomnia.
Ripasudil: A Rho-associated kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
2-(1,4-Diazepan-1-yl)-6-isopropyl-4-pyrimidinol: A compound with potential pharmaceutical applications.
Uniqueness
1-(1,4-Diazepan-1-YL)-2-ethylbutan-1-one is unique due to its specific structure, which combines a diazepane ring with an ethylbutanone moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-ethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-10(4-2)11(14)13-8-5-6-12-7-9-13/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAYRHMWBRUBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


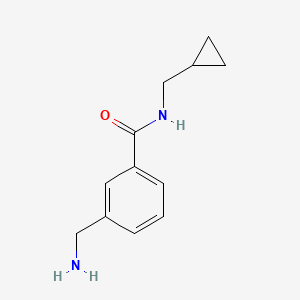
![3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3072304.png)
